N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a substituted phenyl ring and a piperidine-3-carboxamide moiety. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to modulate diverse biological targets, including kinases and G-protein-coupled receptors . The 3-methoxyphenyl substituent at position 7 of the thienopyrimidinone ring may enhance lipophilicity and π-π stacking interactions, while the cyclohexenylethyl group attached to the piperidine carboxamide could influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-34-21-11-5-9-19(15-21)22-17-35-24-23(22)29-27(30-26(24)33)31-14-6-10-20(16-31)25(32)28-13-12-18-7-3-2-4-8-18/h5,7,9,11,15,17,20H,2-4,6,8,10,12-14,16H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIHXQMKNKPPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCC5=CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.
Structural Overview
The compound has the molecular formula and a molecular weight of 492.64 g/mol. Its structure includes:
- Cyclohexene moiety
- Thieno[3,2-d]pyrimidine ring system
- Piperidine carboxamide structure
These features suggest diverse biological activities and potential applications in drug development.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. A plausible synthetic route may include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the cyclohexene group.
- Coupling with the piperidine carboxamide.
Specific reaction conditions and reagents would need to be optimized for high yield and purity.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Further studies are needed to elucidate these mechanisms.
Pharmacological Properties
Potential pharmacological properties include:
- Antitumor Activity : The thieno[3,2-d]pyrimidine core is known for its anticancer properties, potentially making this compound effective against certain cancers.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, suggesting that this compound may also possess such properties.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound's structure and potential activities, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| N-(2-cyclohexylethyl)-7-(methylphenyl)-4-oxo-thieno[3,2-d]pyrimidine | C24H26FN5O2S | 440.55 g/mol | Lacks piperidine; simpler structure |
| N-(cyclohexylethyl)-4-amino-thieno[3,2-d]pyrimidine | C22H24N4O3S | 420.51 g/mol | Substituted amine; different activity profile |
| 7-(methoxyphenyl)-thieno[3,2-d]pyrimidine derivative | C25H30N4O4S | 470.60 g/mol | Similar core; variations in substituents |
This table illustrates how the unique combination of cyclohexene and piperidine structures in this compound may enhance its selectivity and efficacy compared to simpler analogs.
Comparison with Similar Compounds
Methodological Insights for Comparison
- Molecular Networking (): Mass spectrometry-based clustering (cosine score >0.8) could identify structurally related compounds by comparing fragmentation patterns of the target’s thienopyrimidinone core .
- NMR Profiling (): Comparative analysis of chemical shifts in regions A (positions 39–44) and B (29–36) would help pinpoint substituent effects, as demonstrated for rapamycin analogues .
- Computational Similarity Metrics (): Tanimoto and Dice indices using Morgan fingerprints could quantify structural similarity between the target compound and known bioactive pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
